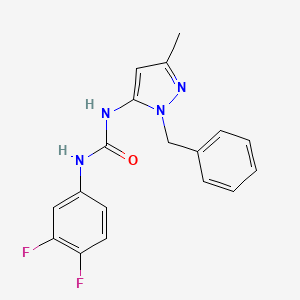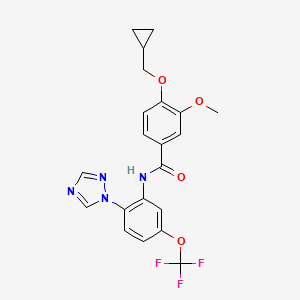![molecular formula C20H27N3O5S B611840 4-乙酰基-N-[5-(二乙基氨磺酰基)-2-羟基苯基]-3-乙基-5-甲基-1H-吡咯-2-甲酰胺 CAS No. 1370888-71-3](/img/structure/B611840.png)
4-乙酰基-N-[5-(二乙基氨磺酰基)-2-羟基苯基]-3-乙基-5-甲基-1H-吡咯-2-甲酰胺
描述
This compound is a versatile chemical compound utilized extensively in scientific research for its diverse applications and potential breakthroughs. It is also known as XD14 .
Molecular Structure Analysis
The molecular formula of this compound is C20H27N3O5S . It has a complex structure with several functional groups, including an acetyl group, a sulfamoyl group, and a carboxamide group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 421.5 g/mol . It has a topological polar surface area of 128 Ų, indicating its polarity . It also has a XLogP3-AA value of 2.3, which provides an estimate of its hydrophobicity .科学研究应用
热诱导二聚环化
- 研究人员研究了乙基 N-(苯乙烯基氨基羰基)乙酸酯衍生物的热诱导二聚环化,生成 4-羟基-2(1H)-吡啶酮-3-甲酰胺衍生物,其在结构上与所讨论的化合物相关 (赵胜银等人,2014 年).
新型吡咯衍生物的合成
- 一项研究通过酰氯合成了新的取代的 1H-1-吡咯基甲酰胺,这些酰氯在化学上与正在研究的化合物相似 (A. Bijev 等人,2003 年).
吡咯衍生物的氧化研究
- 对与该化合物相关的 4-取代 3-氨基-2,5-二甲基吡咯的空气氧化进行了探索,提供了对这些化合物的化学行为和潜在应用的见解 (G. Cirrincione 等人,1987 年).
与牛血清白蛋白的相互作用
- 一项研究合成了对羟基肉桂酸酰胺并研究了它们与牛血清白蛋白的相互作用,这可以深入了解类似化合物的生物活性 (孟凡艳等人,2012 年).
三唑衍生物的合成
- 研究重点是 1,2,4 三唑衍生物的合成及其抗炎评价,表明结构相关的化合物具有潜在的药理应用 (M. Virmani 等人,2014 年).
吡唑-甲酰胺的合成
- 一项研究合成了 5-芳基-N-{4-[(1,3-噻唑-2-基)磺酰基]苯基}-1-苯基-1H-吡唑-3-甲酰胺,并检查了它们的镇痛、抗炎和抗菌活性,这与了解类似化合物的更广泛应用相关 (V. L. Gein 等人,2019 年).
作用机制
XD14, also known as 4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide, is a synthetic organic compound with significant biological activity .
Target of Action
The primary targets of XD14 are the bromodomain and extra-terminal domain (BET) proteins, specifically BRD2, BRD3, BRD4, and BRDT . These proteins play crucial roles in regulating gene expression by recognizing acetylated lysine residues on histone tails .
Mode of Action
XD14 acts as an inhibitor of BET proteins. It binds to the bromodomains of these proteins, preventing them from recognizing and binding to acetylated lysine residues on histones . This inhibitory action disrupts the normal function of BET proteins, leading to changes in gene expression .
Biochemical Pathways
The inhibition of BET proteins by XD14 affects various biochemical pathways. It significantly alters the metabolism of the cell, including amino acid metabolism, fatty acid metabolism, the Krebs cycle, and glycolysis . Additionally, it impacts the metabolism of purine and pyrimidine .
Pharmacokinetics
It is known that xd14 has a strong inhibitory effect on cell proliferation, particularly in cancer cells .
安全和危害
属性
IUPAC Name |
4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5S/c1-6-15-18(13(5)24)12(4)21-19(15)20(26)22-16-11-14(9-10-17(16)25)29(27,28)23(7-2)8-3/h9-11,21,25H,6-8H2,1-5H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBKLIVPNYGQQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N(CC)CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is XD14 and how does it interact with its target?
A1: XD14, also known as 4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide, is a potent inhibitor of bromodomain and extra-terminal domain (BET) proteins. [, , ] These proteins, including BRD2, BRD3, BRD4, and BRDT, play a crucial role in gene expression regulation by recognizing and binding to acetylated lysine residues on histones. XD14 competitively binds to the acetyl-lysine recognition site within the bromodomain of BET proteins, disrupting their interaction with histones and ultimately leading to changes in gene expression. []
Q2: What are the downstream effects of XD14 treatment on cancer cells?
A2: Studies on the human breast cancer cell line MCF-7 have shown that XD14 treatment leads to a significant decrease in cell proliferation. [] Metabolic profiling revealed that XD14 treatment causes significant alterations in various metabolic pathways, including amino acid metabolism, fatty acid metabolism, the Krebs cycle, glycolysis, and purine and pyrimidine metabolism. [] This disruption of energy metabolism and nucleotide availability is likely a key factor contributing to the observed reduction in cancer cell proliferation. []
Q3: Has XD14 shown potential as a single-agent therapy or in combination with other drugs?
A3: Research suggests that XD14 derivatives demonstrate potential as both single-agent therapies and in combination with other drugs, particularly in the context of leukemia treatment. [] One study highlighted that a specific XD14 derivative induced apoptosis more effectively than a combination of ricolinostat (a histone deacetylase inhibitor) and birabresib (a BET inhibitor). [] This finding suggests a potential advantage of using dual HDAC/BET inhibitors, like those derived from XD14, over combination therapies. []
Q4: Are there any structural modifications being explored to enhance XD14's activity and selectivity?
A4: Scientists are actively investigating structural modifications to the XD14 scaffold to optimize its interaction with the target and potentially enhance its activity and selectivity. [] By introducing specific substitutions on the 4-acyl pyrrole backbone of XD14, researchers aim to target previously unexplored areas within the substrate recognition site of BRD4(1), potentially leading to the development of more potent and specific therapeutics for BRD4-related malignancies. []
Q5: What analytical techniques are used to study XD14?
A5: Several analytical techniques have been employed to characterize and study XD14, including:
- Gas chromatography-mass spectrometry (GC-MS): This technique has been used for untargeted metabolic profiling of cells treated with XD14, allowing researchers to identify metabolites affected by the compound. []
- Isothermal titration calorimetry (ITC): ITC helps determine the binding affinity and thermodynamic parameters of XD14 and its derivatives with target proteins like BRD4(1). []
- Differential scanning fluorimetry (DSF): This method is used to assess the thermal stability of proteins upon binding to ligands like XD14, providing insights into the strength of the interaction. []
- X-ray crystallography: This technique has been employed to determine the crystal structure of BRD4(1) bound to XD14, providing valuable information about the specific interactions between the inhibitor and its target. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Amino-3,4-dimethyl-N-[[4-[(trifluoromethyl)sulfonyl]phenyl]methyl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611758.png)
![5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611759.png)
![3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B611762.png)
![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)
![(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B611764.png)

![4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)
![3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B611773.png)
![1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide](/img/structure/B611774.png)
